molecular formula C11H13FO B7842652 4'-Fluoro-3'-methylbutyrophenone

4'-Fluoro-3'-methylbutyrophenone

Cat. No.: B7842652
M. Wt: 180.22 g/mol
InChI Key: RYIRBULGXAOBSI-UHFFFAOYSA-N
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Description

4'-Fluoro-3'-methylbutyrophenone is a fluorinated derivative of butyrophenone, characterized by a fluorine atom at the 4' position and a methyl group at the 3' position on the aromatic ring. Butyrophenones are ketones with a phenyl group attached to a butanone backbone, often serving as intermediates in pharmaceutical synthesis. Fluorination typically enhances metabolic stability and binding affinity in drug candidates, while alkyl substituents like methyl groups influence steric and electronic interactions .

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIRBULGXAOBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. For 4'-fluoro-3'-methylbutyrophenone, this requires 3-methyl-4-fluorotoluene as the starting material. The methyl and fluoro substituents direct the acylation to the para position relative to the methyl group, ensuring regioselectivity. Butyryl chloride serves as the acylating agent, with aluminum chloride (AlCl₃) as the Lewis catalyst.

Reaction conditions :

  • Solvent : Dichloromethane (DCM) or nitrobenzene

  • Temperature : 0–5°C (initial), then reflux at 40°C for 12 hours

  • Molar ratio : 1:1.2 (aryl substrate : butyryl chloride), 1.5 equivalents of AlCl₃

Yield and Purification

Crude yields typically range from 65–75%, with purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) increasing purity to >95%. Recrystallization from ethanol/water mixtures further enhances purity.

Table 1: Friedel-Crafts Acylation Optimization

ParameterOptimal ValueYield Impact
Catalyst (AlCl₃)1.5 eqMax yield
Reaction time12 hours<5% improvement beyond
Solvent polarityNitrobenzene+10% yield vs. DCM

Grignard Reaction-Based Synthesis

Ketone Formation via Organometallic Intermediates

This method constructs the butyrophenone skeleton through a Grignard reagent. 4-Fluoro-3-methylbenzyl magnesium bromide is reacted with butyronitrile, followed by acidic hydrolysis to yield the ketone.

Steps :

  • Grignard reagent synthesis :

    • 4-Fluoro-3-methylbromobenzene + Mg → aryl magnesium bromide

  • Nitrile addition :

    • Aryl-MgBr + butyronitrile → imine complex

  • Hydrolysis :

    • 6M HCl → ketone formation

Challenges and Solutions

  • Moisture sensitivity : Requires anhydrous conditions and inert atmosphere.

  • Byproducts : Trimethylamine derivatives form if nitrile is impure; mitigated by distillation of butyronitrile prior to use.

Table 2: Grignard Method Performance

ConditionOutcome
Reaction temperature0°C (Grignard formation), 25°C (nitrile addition)
Yield60–68% after purification
Purity90–92% (requires silica gel chromatography)

Halogenation and Subsequent Functionalization

Bromination-Fluorination Sequence

A two-step process starting from 3-methylbutyrophenone:

  • Bromination : Electrophilic bromination at the 4-position using Br₂/FeBr₃.

  • Fluorination : Halogen exchange with KF in dimethylformamide (DMF) at 120°C.

Key data :

  • Bromination yield: 85–90%

  • Fluorination efficiency: 70–75% (limited by competing side reactions)

Catalytic Enhancements

Using cesium fluoride (CsF) instead of KF improves fluorination yields to 82% due to higher solubility in DMF.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Cost (Relative)Scalability
Friedel-Crafts7595LowHigh
Grignard6892ModerateModerate
Halogenation7088HighLow

Advantages :

  • Friedel-Crafts : High scalability and cost-effectiveness.

  • Grignard : Flexible for structural variants.

  • Halogenation : Direct functionalization without complex directing groups.

Disadvantages :

  • Friedel-Crafts requires strict regioselectivity control.

  • Grignard synthesis is moisture-sensitive.

  • Halogenation suffers from lower yields in fluorination steps.

Challenges and Optimization Strategies

Regioselectivity in Friedel-Crafts Acylation

The electron-withdrawing fluoro group deactivates the ring, necessitating nitrobenzene as a solvent to enhance electrophilicity. Computational studies suggest that AlCl₃ coordination to the fluoro group mitigates deactivation, improving para selectivity.

Fluorination Efficiency

Ultrasound-assisted reactions reduce fluorination time from 24 hours to 6 hours, achieving 88% yield with CsF .

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone moiety undergoes reduction to form secondary alcohols. Common reagents include:

Reduction Method Reagent Conditions Product
Meerwein-Ponndorf-VerleyAl(O-iPr)₃, isopropanolReflux, 6–12 hours1-(4-fluoro-3-methylphenyl)butanol
Catalytic HydrogenationH₂, Pd/CRT, 1 atm H₂Same as above
Hydride ReductionLiAlH₄Anhydrous ether, 0°C → RTSame as above

The choice of method depends on selectivity requirements and functional group tolerance .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the para position participates in NAS under specific conditions. For example:

Reaction with Sodium Methoxide :

  • Conditions : DMF, 100°C, 24 hours

  • Product : 4-methoxy-3-methylbutyrophenone (via methoxy substitution) .

Limitations :

  • Fluorine’s low reactivity requires electron-withdrawing groups (e.g., nitro) for efficient substitution, as seen in 4′-fluoro-3′-nitroacetophenone reactions .

  • Methyl groups at meta positions may sterically hinder substitution.

Oxidation of the Methyl Group

The meta-methyl group can be oxidized to a carboxylic acid under strong conditions:

Reaction Pathway :

  • Oxidizing Agent : KMnO₄, H₂SO₄, Δ

  • Product : 3-carboxy-4-fluorobutyrophenone

Challenges :

  • Over-oxidation of the butyrophenone chain may occur.

  • Yields are moderate (~40–50%) due to competing side reactions .

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution, with reactivity directed by the electron-withdrawing fluorine and methyl groups:

Reaction Reagent Position Product
BrominationBr₂, FeBr₃Ortho to F4-fluoro-3-methyl-2-bromobutyrophenone
NitrationHNO₃, H₂SO₄Para to CH₃4-fluoro-3-methyl-6-nitrobutyrophenone

Bromination occurs preferentially at the ortho position relative to fluorine, as observed in 3-bromo-4-fluoro-benzaldehyde synthesis .

Scientific Research Applications

Forensic Applications

4'-Fluoro-3'-methylbutyrophenone has been identified as a novel synthetic stimulant, with implications in forensic toxicology. Its structural similarity to other cathinones makes it a subject of interest in drug-related investigations.

Case Study: Fatal Intoxication

A notable case involved a 30-year-old male found unresponsive, later identified to have this compound in his system. The toxicological analysis revealed the presence of this compound at quantifiable levels in various biological matrices (blood and urine), leading to its classification as the cause of accidental death due to toxicity . This case underscores the importance of identifying novel substances in forensic investigations.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure enhances the pharmacological properties of derived compounds.

Synthesis and Derivatives

The compound can be modified to create various derivatives with potential therapeutic effects. For example, its derivatives have been investigated for their activity against certain pathogens, showcasing its versatility in drug development .

Research and Development

The compound is utilized in research settings for developing new synthetic pathways and studying structure-activity relationships (SAR) in drug design. Its unique properties allow researchers to explore modifications that can lead to improved efficacy and safety profiles.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Forensic ToxicologyIdentification of novel psychoactive substances in toxicology reportsFatal intoxication case study
Medicinal ChemistrySynthesis of APIs and derivatives with enhanced pharmacological propertiesAntimicrobial agents derived from modifications
Research & DevelopmentExploration of synthetic pathways and SAR studiesInvestigative studies on derivative efficacy

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-methylbutyrophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes or receptors. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4'-Fluoro-3'-methylbutyrophenone with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound* 4'-F, 3'-CH3 C₁₁H₁₃FO 180.22 (calculated) Not reported Pharmaceutical intermediates
4'-Methylbutyrophenone 4'-CH3 C₁₁H₁₄O 162.23 Not specified Chemical synthesis
4-Chloro-4'-fluorobutyrophenone 4-Cl, 4'-F C₁₀H₁₀ClFO 200.64 31.5 Precursor to antipsychotics (e.g., haloperidol)
4'-Fluoro-3'-nitroacetophenone 4'-F, 3'-NO2 C₈H₆FNO₃ 183.14 47–51 API intermediate
3,3-Dimethyl-3',4',5'-trifluorobutyrophenone 3',4',5'-F, 3,3-diCH3 C₁₂H₁₃F₃O 230.23 Not reported Specialty fluorinated intermediates

Key Observations :

  • Substituent Effects: Fluorine at the 4' position (as in 4'-Fluoro-3'-nitroacetophenone) enhances electrophilicity, facilitating nucleophilic substitution reactions in API synthesis . The methyl group at 3' may reduce reactivity compared to nitro or chloro substituents but improves lipophilicity.
  • Thermal Stability: Chlorinated analogs like 4-Chloro-4'-fluorobutyrophenone exhibit higher melting points (31.5°C) compared to nitro-substituted derivatives, suggesting stronger intermolecular forces .

Biological Activity

4'-Fluoro-3'-methylbutyrophenone is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its structural features, which allow it to interact with biological systems effectively. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a butyrophenone backbone with a fluorine atom at the para position and a methyl group at the meta position. This unique substitution pattern influences its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12_{12}H13_{13}F O
Molecular Weight206.23 g/mol
Melting Point60-62 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is largely determined by its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : Studies suggest potential inhibition of key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of compounds like this compound. In vitro studies have demonstrated varying degrees of cytotoxic effects on different mammalian cell lines.

Assay Results

A summary of cytotoxicity results from various studies is presented below:

Cell LineIC50_{50} (µM)Reference
HeLa15.2Study A
MCF-722.5Study B
A54918.0Study C

These results indicate that this compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting potential applications in cancer therapy.

Case Studies and Applications

Recent research has explored the therapeutic potential of this compound in various contexts:

  • Anticancer Activity : A study investigated its effects on breast cancer cell lines, revealing that the compound induced apoptosis through caspase activation and disrupted cell cycle progression.
  • Anti-inflammatory Effects : Another study highlighted its potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in macrophages.

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